molecular formula C16H16N2O2 B4407555 3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide

3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B4407555
M. Wt: 268.31 g/mol
InChI Key: LBQVAZSVJKITEG-UHFFFAOYSA-N
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Description

3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core with a prop-2-enoxy group and a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, benzoyl chloride, reacts with 3-aminomethylpyridine in the presence of a base such as triethylamine to form N-(pyridin-3-ylmethyl)benzamide.

    Introduction of the Prop-2-enoxy Group: The benzamide intermediate is then reacted with prop-2-enol in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions to introduce the prop-2-enoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-enoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoxy group and the pyridin-3-ylmethyl substituent can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-ylmethyl)propan-2-amine: Shares the pyridin-3-ylmethyl group but lacks the benzamide core and prop-2-enoxy group.

    4-methyl-N-pyridin-3-ylmethyl-benzamide: Similar benzamide core but with a methyl group instead of the prop-2-enoxy group.

Uniqueness

3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of the prop-2-enoxy group and the pyridin-3-ylmethyl substituent, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-9-20-15-7-3-6-14(10-15)16(19)18-12-13-5-4-8-17-11-13/h2-8,10-11H,1,9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQVAZSVJKITEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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